2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoroethyl and methylsulfonyl groups attached to a phenylcarbamate structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate typically involves the reaction of 4-(methylsulfonyl)phenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
4-(methylsulfonyl)phenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl 4-(methylsulfonyl)phenylcarbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a poly (ADP-ribose) polymerase (PARP) inhibitor in cancer treatment.
Industry: Utilized in the production of fine chemicals and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate involves its interaction with specific molecular targets. As a PARP inhibitor, it binds to the PARP enzyme, inhibiting its activity and thereby interfering with DNA repair processes in cancer cells. This leads to the accumulation of DNA damage and ultimately cell death, making it a potential therapeutic agent in oncology.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate: Similar structure but lacks the carbamate group.
4-(Methylsulfonyl)phenyl isocyanate: Precursor in the synthesis of the target compound.
2,2,2-Trifluoroethyl carbamate: Lacks the methylsulfonyl group.
Uniqueness
2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate is unique due to the presence of both trifluoroethyl and methylsulfonyl groups, which impart distinct chemical properties and potential biological activities. Its role as a PARP inhibitor further distinguishes it from other similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methylsulfonylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-19(16,17)8-4-2-7(3-5-8)14-9(15)18-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNCXCTYXJTBPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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